molecular formula C7H13N5O3 B2614840 5-cyclopentyl-4H-1,2,4-triazol-3-amine nitric acid CAS No. 2171962-89-1

5-cyclopentyl-4H-1,2,4-triazol-3-amine nitric acid

Cat. No. B2614840
CAS RN: 2171962-89-1
M. Wt: 215.213
InChI Key: DGKJZFRBUUJYJV-UHFFFAOYSA-N
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Description

5-cyclopentyl-4H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C7H12N4 . It has a molecular weight of 152.19698 . The compound is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds like 5-cyclopentyl-4H-1,2,4-triazol-3-amine involves the use of 3-amino-1,2,4-triazole . The 3-amino-1,2,4-triazole acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of 5-cyclopentyl-4H-1,2,4-triazol-3-amine consists of a cyclopentyl group attached to a 1,2,4-triazole ring at the 5-position . The triazole ring contains two nitrogen atoms and three carbon atoms, with an amine group (-NH2) attached at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-cyclopentyl-4H-1,2,4-triazol-3-amine include its molecular formula (C7H12N4), molecular weight (152.19698), and its structure . More specific properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

The safety information for 5-cyclopentyl-4H-1,2,4-triazol-3-amine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 safety symbol, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-cyclopentyl-1H-1,2,4-triazol-3-amine;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.HNO3/c8-7-9-6(10-11-7)5-3-1-2-4-5;2-1(3)4/h5H,1-4H2,(H3,8,9,10,11);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKJZFRBUUJYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NN2)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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